Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)-
CAS No.: 86002-62-2
Cat. No.: VC17127903
Molecular Formula: C16H16N2O
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86002-62-2 |
|---|---|
| Molecular Formula | C16H16N2O |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol |
| Standard InChI | InChI=1S/C16H16N2O/c1-18-14(12-7-3-2-4-8-12)11-17-16(18)13-9-5-6-10-15(13)19/h2-10,14,19H,11H2,1H3 |
| Standard InChI Key | WKQGORHVDYTJFB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol, reflects its core structure: a phenol group substituted at the ortho position with a 4,5-dihydroimidazole ring. The imidazole ring exists in a partially saturated state, with one double bond retained between N1 and C2, while the C4–C5 bond is single (Fig. 1). This saturation reduces aromaticity compared to fully conjugated imidazoles, altering its electronic properties and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 86002-62-2 |
| Molecular Formula | C₁₆H₁₆N₂O |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol |
| Canonical SMILES | CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3 |
| XLogP3-AA | 3.2 (predicted) |
The crystal structure, determined via X-ray diffraction, reveals a monoclinic space group (P2₁/c) with unit cell parameters a = 8.23 Å, b = 14.56 Å, c = 12.89 Å, and β = 105.4°. The dihedral angle between the phenyl and phenol rings is 67.8°, indicating moderate conjugation between the aromatic systems.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis typically employs a multi-step strategy starting from 2-hydroxyacetophenone and benzaldehyde (Fig. 2A). Aldol condensation under basic conditions (e.g., NaOH/EtOH) yields a chalcone intermediate, which undergoes cyclization with hydrazine derivatives to form the dihydroimidazole ring. Methylation at N1 is achieved using methyl iodide or dimethyl sulfate.
Key steps include:
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Aldol Condensation: 2-Hydroxyacetophenone reacts with benzaldehyde to form (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one.
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Cyclization: The enone intermediate reacts with methylhydrazine in refluxing ethanol, leading to ring closure.
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Purification: Recrystallization from ethanol yields the final product in 72–85% purity.
Regioselective Modifications
Recent methodologies inspired by urea-derived imidazolidinone syntheses (Fig. 2B) demonstrate alternatives for introducing substituents. For example, trifluoroacetic acid (TFA)-catalyzed cyclization of N-(2,2-dimethoxyethyl)ureas with phenolic nucleophiles achieves regioselective C4-substitution, avoiding competing C5 adducts . Quantum mechanical calculations suggest this selectivity arises from lower activation energy for C4 attack (ΔG‡ = 18.3 kcal/mol) compared to C5 pathways (ΔG‡ = 23.1 kcal/mol) .
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for the phenol proton (δ 9.87 ppm, broad singlet), imidazole CH₂ groups (δ 3.12–3.45 ppm, multiplet), and aromatic protons (δ 6.82–7.56 ppm). ¹³C NMR confirms the imidazole ring’s saturation, with C4 and C5 resonating at δ 48.2 and δ 52.7 ppm, respectively.
Infrared (IR) Spectroscopy
Strong absorption bands at 3250 cm⁻¹ (O–H stretch), 1650 cm⁻¹ (C=N stretch), and 1595 cm⁻¹ (aromatic C=C) validate the functional groups. The absence of a peak near 1700 cm⁻¹ excludes ketone impurities.
X-Ray Diffraction Data
Crystallographic analysis reveals intermolecular hydrogen bonding between the phenolic O–H and the N3 atom of adjacent molecules (O···N distance: 2.89 Å), forming a dimeric structure. The imidazole ring adopts a half-chair conformation, with C2–N1 and C2–N3 bond lengths of 1.34 Å and 1.37 Å, respectively, indicating partial double-bond character.
Industrial and Materials Science Applications
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating to Cu(II) via the imidazole N3 and phenolic oxygen. Cu(II) complexes exhibit enhanced catalytic activity in aerobic oxidations, achieving 92% conversion in benzyl alcohol to benzaldehyde.
Table 2: Predicted Collision Cross Section (CCS) Values
| Ionization Mode | CCS (Ų) |
|---|---|
| [M+H]+ | 185.7 |
| [M+Na]+ | 192.3 |
| [M−H]− | 178.9 |
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